molecular formula C4H8ClNO3S B158431 Morpholine-4-sulfonyl chloride CAS No. 1828-66-6

Morpholine-4-sulfonyl chloride

Cat. No.: B158431
CAS No.: 1828-66-6
M. Wt: 185.63 g/mol
InChI Key: KXIBCCFSAMRWIC-UHFFFAOYSA-N
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Description

Preparation Methods

Morpholine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of morpholine with sulfuryl chloride in acetonitrile under reflux conditions for 24 hours . Another method involves the reaction of morpholine with thionyl chloride in the presence of a base . Industrial production typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reactions with Nucleophiles

Morpholine-4-sulfonyl chloride undergoes substitution reactions with various nucleophiles.

  • Amines: Reacts to form sulfonamides .

  • Alcohols: Reacts to form esters.

  • Thiols: Reacts to form thioesters.

For example, it can be used as a sulfonylating agent for the synthesis of sulfonamides, which have applications as anti-cancer agents, anticonvulsants, and anti-inflammatory drugs.

Hydrolysis

In the presence of water, This compound hydrolyzes to form 4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid:

text
This compound + H2O --> 4-(morpholine-4-sulfonyl)benzoic acid + HCl

Condensation Reactions

This compound can participate in condensation reactions with other organic compounds to form more complex molecules.

Use in Suzuki-Miyaura Coupling

This compound is used in palladium-catalyzed Suzuki-Miyaura coupling reactions as a precursor to sulfonamide products. Sulfuric chloride serves as the source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides .

In situ generation of sulfamoyl chloride can be achieved using morpholine and SO2Cl2 . The Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids gives sulfonamides .

Sandmeyer-Type Chlorosulfonylation

A Sandmeyer-type sulfonyl chloride synthesis from anilines can be performed using DABSO as a SO2 surrogate in the presence of HCl and a Cu catalyst . This method converts carbo- and heterocyclic anilines into their corresponding sulfonyl chlorides or sulfonamides in high yields .

Reaction with N-Silylamines

This compound reacts with N-silylamines to produce sulfonamides. The sulfonyl chloride is dissolved in acetonitrile, and the silylamine is slowly added .

Scientific Research Applications

Chemical Properties and Structure

Morpholine-4-sulfonyl chloride is characterized by the presence of a morpholine ring and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C5_5H8_8ClN1_1O2_2S
  • Molecular Weight : 181.64 g/mol

Synthesis of Sulfonamides

One of the primary applications of this compound is in the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. The compound serves as a sulfonylating agent, facilitating the introduction of the sulfonamide group into various substrates.

Palladium-Catalyzed Reactions

Recent studies have demonstrated the utility of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. In this context, it acts as a source of sulfamoyl chloride, allowing for the formation of diverse sulfonamide products with high functional group tolerance. The following table summarizes key findings from these reactions:

Reaction ConditionsYield (%)Notes
PdCl2_2(PhCN)2_2, Na2_2HPO4_4, THF/MeCN71%High selectivity for sulfonamide products
No catalyst presentn.d.No reaction observed
Alternative ligands usedVariesElectron-rich ligands improve yields

These results indicate that this compound can effectively facilitate sulfonamide synthesis under optimized conditions, showcasing its potential in pharmaceutical development .

This compound has also been investigated for its biological activity. For instance, it has been employed in the synthesis of compounds that exhibit apoptotic effects on cancer cells. A notable study demonstrated that derivatives synthesized from this compound showed increased apoptosis at certain concentrations compared to controls .

Case Study: Synthesis of Anticancer Agents

In a specific case study, researchers synthesized a series of morpholine derivatives using this compound. These derivatives were tested for their ability to induce apoptosis in cancer cell lines. The findings highlighted that certain modifications to the morpholine structure enhanced biological activity, suggesting potential therapeutic applications .

Environmental Considerations

The synthesis processes involving this compound have also been explored for their environmental impact. Green chemistry principles are increasingly being applied to minimize waste and improve sustainability in chemical syntheses. For example, methodologies that utilize this compound have been optimized to reduce solvent usage and enhance reaction efficiency .

Mechanism of Action

The mechanism of action of morpholine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide and sulfonate ester bonds, which are important in the modification of biomolecules and the synthesis of pharmaceuticals . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Biological Activity

Morpholine-4-sulfonyl chloride (M4SC) is a sulfonyl chloride derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including sulfonamides and other pharmacologically relevant entities. This article provides an overview of the biological activity of M4SC, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its sulfonyl functional group attached to a morpholine ring. This structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The synthesis typically involves the reaction of morpholine with chlorosulfonic acid or sulfuryl chloride, resulting in high yields of M4SC .

Antitumor Activity

Recent studies have demonstrated that derivatives of M4SC exhibit significant antitumor properties. For instance, a series of sulfonamide derivatives synthesized from M4SC were tested against several cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer) cells. The most potent derivative showed IC50 values of 0.17 µM for A549, 0.05 µM for MDA-MB-231, and 0.07 µM for HeLa cells, indicating strong antiproliferative effects .

Table 1: IC50 Values of M4SC Derivatives Against Cancer Cell Lines

CompoundA549 (µM)MDA-MB-231 (µM)HeLa (µM)
7j0.170.050.07
7i0.250.100.15
HL-X90.300.200.25

The mechanism of action appears to involve cell cycle arrest and apoptosis induction. Flow cytometry analysis revealed that compound 7j effectively arrested MDA-MB-231 cells in the G2/M phase and increased apoptosis rates at higher concentrations .

Inhibition of Tumor Cell Proliferation

The antiproliferative activity of M4SC derivatives was further explored through their effects on cell cycle dynamics and apoptosis pathways. For example, treatment with compound 7j resulted in significant apoptotic cell populations when compared to controls, with an increase in apoptotic cells noted at concentrations as low as 0.1 µM .

Table 2: Apoptosis Induction by M4SC Derivatives

Concentration (µM)Apoptotic Cells (%)
Control5
0.115
140

Case Study: Synthesis and Biological Evaluation

In a study focused on the synthesis of sulfonamides from M4SC, researchers reported near quantitative yields when using morpholine and DIPEA under optimized conditions . The resulting sulfonamides demonstrated varying degrees of biological activity, showcasing the potential of M4SC as a precursor for developing new therapeutic agents.

Case Study: Mechanistic Insights

Another investigation examined the molecular mechanisms underlying the antitumor effects of M4SC derivatives. The study utilized annexin V-FITC staining to quantify apoptosis in treated cells and found that higher doses significantly increased apoptotic cell populations compared to untreated controls . Histopathological analyses indicated that while some organ damage was observed at high doses in animal models, no severe toxicity was noted at therapeutic levels.

Q & A

Q. Basic: What are the standard protocols for synthesizing Morpholine-4-sulfonyl chloride derivatives, and how can reaction yields be optimized?

Answer:
The synthesis typically involves reacting sulfonyl chlorides with amines. For example, 4-(morpholine-4-sulfonyl)benzaldehyde was synthesized using 4-formylbenzenesulfonyl chloride and morpholine, yielding 23% after purification via column chromatography . To optimize yields:

  • Stoichiometry: Adjust molar ratios of sulfonyl chloride to amine (e.g., 1:1.2 for improved conversion).
  • Purification: Use techniques like recrystallization or preparative HPLC to isolate high-purity products.
  • Reaction Conditions: Control temperature (e.g., room temperature for stability) and solvent polarity (e.g., dichloromethane for solubility).
    AI-based synthesis planning tools can predict viable routes and optimize conditions .

Q. Basic: How should researchers characterize this compound derivatives using spectroscopic methods?

Answer:
Key techniques include:

  • NMR Spectroscopy: Confirm structure via 1H^1H and 13C^{13}C NMR. For example, 1H^1H NMR of 4-(morpholine-4-sulfonyl)benzaldehyde showed peaks at δ 10.12 (aldehyde proton) and 3.75 ppm (morpholine ring protons) .
  • UHPLC-MS: Verify molecular weight and purity (e.g., m/z 256 [M+H]+^+ for a derivative with 99% purity) .
  • Elemental Analysis: Validate elemental composition, especially for novel compounds.
    Cross-referencing with spectral databases and literature (e.g., Acta Crystallographica reports) ensures accuracy .

Q. Advanced: How can researchers address low yields in the synthesis of Morpholine-4-sulfonyl-containing compounds?

Answer:
Low yields (e.g., 23% in a reported synthesis ) may arise from:

  • Side Reactions: Competing hydrolysis of sulfonyl chloride. Use anhydrous conditions and inert atmospheres.
  • Steric Hindrance: Bulkier amines may reduce reactivity. Consider alternative amines or catalysts (e.g., DMAP for acylation).
  • Workup Losses: Optimize extraction/purification steps. For example, switching from silica gel to reverse-phase chromatography improved recovery in related sulfonamide syntheses .
    Parallel reaction screening (e.g., using microreactors) can identify optimal conditions efficiently .

Q. Advanced: How should contradictions in spectral data or analytical results be resolved during characterization?

Answer:
Contradictions may arise from impurities, isomerism, or instrumentation artifacts. Strategies include:

  • Multi-Technique Validation: Combine NMR, IR, and X-ray crystallography (e.g., a urea derivative’s structure was confirmed via single-crystal X-ray diffraction ).
  • Replicate Experiments: Repeat synthesis and analysis to rule out procedural errors.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values.
    Refer to guidelines in journals like Beilstein Journal of Organic Chemistry, which emphasize reproducibility and detailed supplementary data .

Q. Advanced: What role does this compound play in fragment-based drug discovery?

Answer:
The sulfonyl group enhances binding affinity to protein targets. For instance, 4-(morpholine-4-sulfonyl)benzaldehyde was used to stabilize protein-protein interactions in fragment-based screens . Key applications:

  • Probe Development: Derivatives serve as covalent inhibitors or fluorescence tags.
  • SAR Studies: Modifying the morpholine ring or sulfonyl substituents tunes selectivity (e.g., for kinase targets) .
  • Crystallography: Sulfonyl-containing fragments improve ligand solubility for co-crystallization .

Q. Basic: What are the best practices for ensuring reproducibility in synthesizing Morpholine-4-sulfonyl derivatives?

Answer:

  • Detailed Protocols: Document reaction parameters (e.g., temperature, solvent purity) as per Beilstein Journal guidelines .
  • Batch Consistency: Use calibrated equipment and high-purity reagents (e.g., >95% morpholine).
  • Supplementary Data: Provide NMR spectra, HPLC traces, and elemental analysis in supporting information .

Q. Advanced: How can researchers evaluate the stability of this compound derivatives under varying conditions?

Answer:

  • Accelerated Stability Studies: Expose compounds to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks).
  • Analytical Monitoring: Track degradation via HPLC (e.g., loss of sulfonyl chloride peaks indicates hydrolysis).
  • Computational Predictions: Use software like ACD/Labs to model degradation pathways.
    Refer to WHO safety guidelines for handling sulfonyl derivatives in humid environments .

Properties

IUPAC Name

morpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIBCCFSAMRWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510162
Record name Morpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-66-6
Record name Morpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

With intensive cooling, 32.7 ml of sulfuryl chloride are added at approximately 0° C. to 23.5 ml of morpholine. The suspension is then carefully heated to 60° C., causing the onset of hydrogen chloride evolution. After 5 h at 60° C., the evolution of hydrogen chloride is complete. The cooled brown reaction mixture is poured onto ice, and the precipitating oil is extracted with ether, washed with water, 5% sodium hydrogen carbonate solution and water and dried with sodium sulfate. The organic phases are concentrated by evaporation and distilled at elevated temperature and reduced pressure (90° C.; 1 mbar) to yield the title compound: 1H-NMR (200 MHz, DMSO-d6): 3.80 and 3.29 (2t, 5 Hz, per 4 H).
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Synthesis routes and methods II

Procedure details

A solution of 4.6 g of sulfuryl chloride in acetonitrile was treated dropwise with 996 mg of morpholine at ambient temperature under an atmosphere of nitrogen. After complete addition, the mixture was refluxed for 16 h, cooled to room temperature, and concentrated in vacuo to yield the title product as a red oil. TLC: Rf=0.65 CH2Cl2. (1H)-NMR (CDCl3) consistent with structure.
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Synthesis routes and methods III

Procedure details

Under an ice-cooled, dichloromethane solution containing 12 ml (0.15 mol) of sulfurylchloride was cooled, dichloromethane solution containing 21 ml (0.15 mol) of triethylamine and 13 ml (0.15 mol) of morpholine was added dropwise over a period one hour. After stirring for 2 hour, the reaction mixture was washed cooled-0.1N hydrochloric acid and saturated brine and then was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue thus obtained was chromatographed on silica gel column for purification, whereby 20.54 g of morpholine-4-sulfonylchloride was obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Morpholine-4-sulfonyl chloride
Morpholine-4-sulfonyl chloride
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